molecular formula C13H14N2O2S B3014993 N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 1904093-07-7

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No. B3014993
CAS RN: 1904093-07-7
M. Wt: 262.33
InChI Key: QYGFLCZLTPOZRJ-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as CPI-613, is a novel anticancer agent that has been gaining attention in recent years. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway in cancer cells. In

Scientific Research Applications

Supramolecular Synthesis

Isonicotinamide is utilized in the synthesis of copper(II) complexes, forming a family of inorganic–organic hybrid materials with consistent supramolecular motifs. These materials are formed through effective supramolecular reagent synthesis, demonstrating the adaptability of isonicotinamide in creating structurally diverse compounds (Aakeröy et al., 2003).

Xanthine Oxidase Inhibition

A series of N-phenylisonicotinamide derivatives, including isonicotinamide structures, have been evaluated as potential xanthine oxidase inhibitors. These compounds are investigated for their structure-activity relationships, demonstrating the importance of isonicotinamide in medicinal chemistry (Zhang et al., 2019).

Coordination Chemistry

Isonicotinamide is featured in the synthesis of copper(II) complexes with varying coordination chemistry. This research illustrates the versatility of isonicotinamide in forming structurally complex and functionally diverse coordination compounds (Baum et al., 2002).

Antimicrobial and Anticonvulsant Applications

Research into N-substituted isonicotinamide derivatives has demonstrated significant antimicrobial and anticonvulsant activities. These findings suggest the potential of isonicotinamide derivatives in therapeutic applications (Hasan et al., 2011).

Synthesis of Novel Derivatives

Isonicotinamide is used in the synthesis of new heterocyclic compounds, contributing to the expansion of chemical libraries and providing new avenues for research in various scientific fields (Aydın & Dağci, 2010).

Corrosion Inhibition

Research involving isonicotinamides as corrosion inhibitors on mild steel in acidic mediums has been conducted, showcasing the application of isonicotinamide derivatives in material science and engineering (Yadav et al., 2015).

properties

IUPAC Name

N-prop-2-ynyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-5-15-13(16)10-3-6-14-12(8-10)17-11-4-7-18-9-11/h1,3,6,8,11H,4-5,7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGFLCZLTPOZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC(=NC=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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